1-Methylbutyl 2-pyridyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

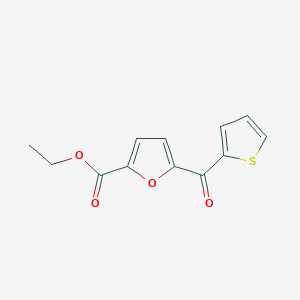

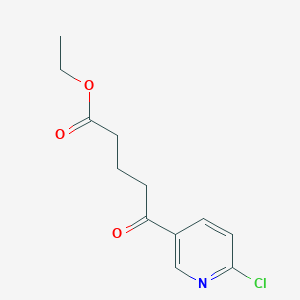

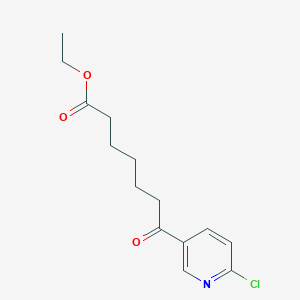

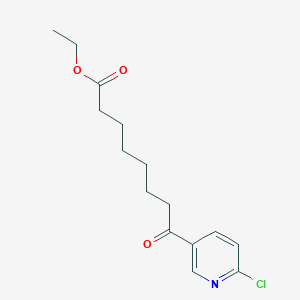

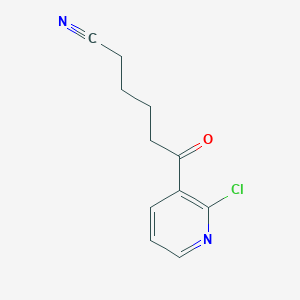

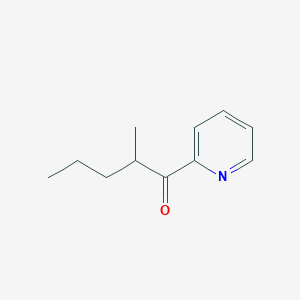

1-Methylbutyl 2-pyridyl ketone is a chemical compound with the CAS Number: 855377-39-8 and a molecular weight of 177.25 . Its IUPAC name is 2-methyl-1-(2-pyridinyl)-1-pentanone . It is a product of Rieke Metals, Inc.

Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters .Molecular Structure Analysis

The molecular structure of 1-Methylbutyl 2-pyridyl ketone is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 .Chemical Reactions Analysis

2-Pyridyl ketones, such as 1-Methylbutyl 2-pyridyl ketone, are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . They are also used in the synthesis of metal complexes that have the ability to mimic the functional properties of natural metalloproteins .科学的研究の応用

Antimicrobial Activity

1-Methylbutyl 2-pyridyl ketone has been used in the synthesis of novel binuclear Cu(II) complexes. These complexes, characterized by X-ray diffraction and spectroscopy, demonstrate notable antimicrobial activity against various bacteria and fungi. One specific complex showed enhanced activity compared to the free ligand and other complexes, indicating potential applications in antimicrobial research (Shaabani et al., 2013).

Catalysis in Organic Synthesis

This compound plays a role in catalysis, particularly in the hydrogenation of ketones. Research involving ligands derived from 2-amino-2-(2-pyridyl)propane has shown that they activate ruthenium complexes for catalytic hydrogenation. This points towards applications in organic synthesis and the development of new catalysts (Hadžović et al., 2007).

Synthesis of Bioactive Molecules

1-Methylbutyl 2-pyridyl ketone is instrumental in the synthesis of a diverse array of 2-pyridyl ketones, which are key components in bioactive molecules and natural products. This synthesis process is rapid, reliable, and environmentally friendly, highlighting its importance in the pharmaceutical and chemical industries (Sun et al., 2020).

Photoluminescent and Magnetic Properties

This compound has been used to develop dinuclear lanthanide(III)/zinc(II) complexes displaying unique photoluminescent and magnetic properties. These properties are valuable for applications in materials science, particularly in developing new luminescent materials and studying magnetization (Anastasiadis et al., 2015).

Ruthenium-Catalyzed Alkylation

The compound has been used in ruthenium-catalyzed alkylation of ketones, allowing the synthesis of α-pyridyl methylated ketones. This method is noted for its simplicity and broad applicability, useful in the field of organic chemistry (Yan et al., 2014).

Single-Molecule Magnet Properties

Research has explored the use of 1-Methylbutyl 2-pyridyl ketone in synthesizing dinuclear cobalt(iii)-dysprosium(iii) complexes. One of these complexes exhibited single-molecule magnet (SMM) properties, which are significant in the development of molecular magnets and quantum computing (Polyzou et al., 2017).

将来の方向性

特性

IUPAC Name |

2-methyl-1-pyridin-2-ylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSWDPXYMIGUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641993 |

Source

|

| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbutyl 2-pyridyl ketone | |

CAS RN |

855377-39-8 |

Source

|

| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

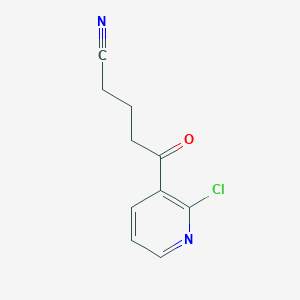

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)